Cost-per-Gram Comparison: (S)-Enantiomer (Target) vs. (R)-Enantiomer for PI3Kα Inhibitor Programs
The (S)-enantiomer (target compound, CAS 1613721-23-5) is substantially more cost-effective than its (R)-enantiomer counterpart (CAS 1817789-07-3) for the same quantity. Aladdin lists the (S)-enantiomer at ¥1,714.9/250 mg (97% purity), while Fluorochem lists the (R)-enantiomer at ¥16,346/250 mg (95% purity), representing an approximately 9.5-fold price differential . Both enantiomers are used as reagents in the preparation of dihydropyrrolopyrimidine derivatives as PI3Kα inhibitors, as documented in PCT Int. Appl. WO 2015155624 A1 [1].
| Evidence Dimension | Price per 250 mg unit |
|---|---|
| Target Compound Data | ¥1,714.9/250 mg (97% purity), Aladdin (CAS 1613721-23-5) |
| Comparator Or Baseline | (R)-enantiomer: ¥16,346/250 mg (95% purity), Fluorochem (CAS 1817789-07-3); Benzyl (Cbz) analog: ¥666/250 mg (97% purity), Macklin (CAS 1215020-90-8) |
| Quantified Difference | ~9.5× lower cost for (S)-enantiomer vs. (R)-enantiomer; ~2.6× higher cost vs. Cbz analog (¥1,715 vs. ¥666 per 250 mg) |
| Conditions | Pricing as of 2025 from major commercial vendors; purity specification as noted. |
Why This Matters
For procurement planning in PI3Kα inhibitor programs where either enantiomer may serve as a building block, the (S)-enantiomer offers a significant cost advantage per gram compared to the (R)-enantiomer, though the Cbz-protected racemic building block remains cheaper for non-stereoselective applications.
- [1] Chen, P., et al. PCT Int. Appl. WO 2015155624 A1, 2015. Dihydropyrrolopyrimidine derivatives as PI3Kα inhibitors. View Source
